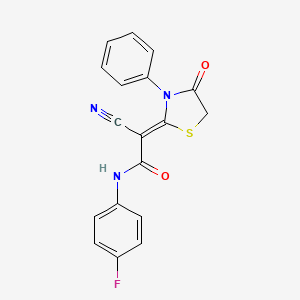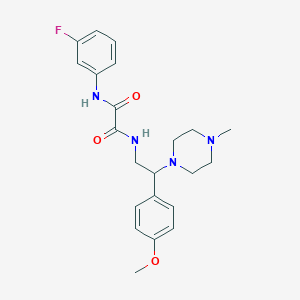
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H25N7OS and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DPP IV Inhibitors and Diabetes Mellitus Treatment
The compound's pyrimidine and piperazine elements suggest potential as DPP IV inhibitors, relevant in type 2 diabetes mellitus (T2DM) treatment. DPP IV inhibitors enhance insulin secretion by preventing the inactivation of incretin hormones. Research on DPP IV inhibitors highlights the ongoing search for novel compounds to manage T2DM effectively, underlining the importance of molecules with pyrimidine and piperazine structures in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
CNS Acting Drugs Development
The structural features of the compound, including the piperazine and pyrimidine rings, are significant in synthesizing central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms are crucial in developing compounds with potential CNS activity. This underscores the importance of exploring such structures for novel CNS pharmacotherapies (Saganuwan, 2017).
Catalysis and Synthetic Chemistry
The compound's structural complexity, including the pyrimidine scaffold, is relevant in catalysis and synthetic chemistry for developing pharmacologically active molecules. Hybrid catalysts utilizing pyrimidine structures have shown significant potential in synthesizing complex molecules, indicating the broader applicability of such compounds in medicinal chemistry and drug development processes (Parmar, Vala, & Patel, 2023).
Anti-Colorectal Cancer Activity
Quinazoline derivatives, structurally related to the discussed compound, have demonstrated anticancer properties, particularly against colorectal cancer. These derivatives' ability to modulate gene and protein expression involved in cancer progression highlights the therapeutic potential of compounds with similar structural features in oncology (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Optoelectronic Materials
Compounds with quinazoline and pyrimidine structures have found applications beyond medicinal chemistry, including in optoelectronic materials. Their incorporation into π-extended conjugated systems has opened avenues for creating novel materials for electronic devices, highlighting the versatile applications of such compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c29-21(17-13-16(24-25-17)18-5-4-12-30-18)28-10-8-27(9-11-28)20-14-19(22-15-23-20)26-6-2-1-3-7-26/h4-5,12-15H,1-3,6-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFPNWQUYCFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)
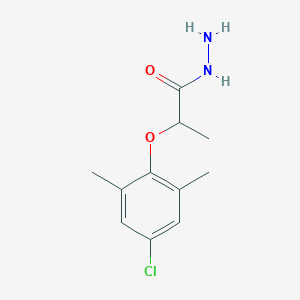
![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)
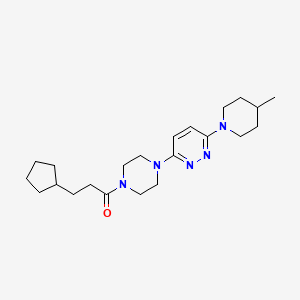

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)

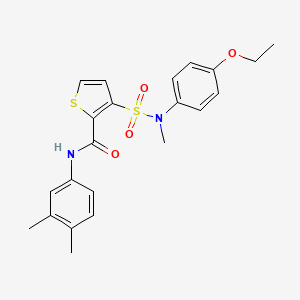
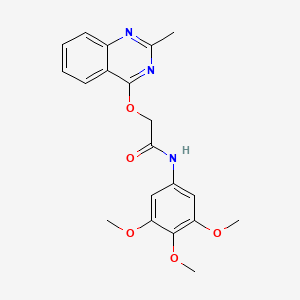
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)
